Cas no 42933-19-7 (4-(Methoxycarbonyl)furan-2-carboxylic acid)

4-(Methoxycarbonyl)furan-2-carboxylic acid is a versatile furan-based carboxylic acid derivative, widely utilized in organic synthesis and pharmaceutical intermediates. Its key structural features include a methoxycarbonyl group and a carboxylic acid functionality on the furan ring, enabling diverse reactivity for further derivatization. This compound is particularly valuable in the synthesis of heterocyclic compounds, agrochemicals, and active pharmaceutical ingredients (APIs). Its stability and well-defined reactivity make it a reliable building block for constructing complex molecular architectures. The presence of both ester and carboxylic acid groups allows for selective modifications, facilitating applications in medicinal chemistry and material science. It is typically handled under standard laboratory conditions with appropriate safety precautions.
4-(Methoxycarbonyl)furan-2-carboxylic acid structure
42933-19-7 structure
商品名:4-(Methoxycarbonyl)furan-2-carboxylic acid
CAS番号:42933-19-7
MF:C7H6O5
メガワット:170.119542598724
CID:4651313
PubChem ID:75422258

4-(Methoxycarbonyl)furan-2-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 4-(methoxycarbonyl)furan-2-carboxylic acid
    • 4-methoxycarbonylfuran-2-carboxylic acid
    • AT20021
    • Z1675167179
    • 42933-19-7
    • 4-(methoxycarbonyl)furan-2-carboxylicacid
    • AKOS026728338
    • MFCD20640617
    • EN300-135470
    • Z1262517523
    • 4-(Methoxycarbonyl)furan-2-carboxylic acid
    • インチ: 1S/C7H6O5/c1-11-7(10)4-2-5(6(8)9)12-3-4/h2-3H,1H3,(H,8,9)
    • InChIKey: PZYXXQCGMMNAFE-UHFFFAOYSA-N
    • ほほえんだ: O1C=C(C(=O)OC)C=C1C(=O)O

計算された属性

  • せいみつぶんしりょう: 170.02152329g/mol
  • どういたいしつりょう: 170.02152329g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 12
  • 回転可能化学結合数: 3
  • 複雑さ: 200
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 76.7
  • 疎水性パラメータ計算基準値(XlogP): 0.7

じっけんとくせい

  • 密度みつど: 1.4±0.1 g/cm3
  • ふってん: 327.5±27.0 °C at 760 mmHg
  • フラッシュポイント: 151.9±23.7 °C
  • じょうきあつ: 0.0±0.7 mmHg at 25°C

4-(Methoxycarbonyl)furan-2-carboxylic acid セキュリティ情報

4-(Methoxycarbonyl)furan-2-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-135470-0.1g
4-(methoxycarbonyl)furan-2-carboxylic acid
42933-19-7 95.0%
0.1g
$149.0 2025-03-21
Enamine
EN300-135470-2.5g
4-(methoxycarbonyl)furan-2-carboxylic acid
42933-19-7 95.0%
2.5g
$838.0 2025-03-21
Enamine
EN300-135470-5.0g
4-(methoxycarbonyl)furan-2-carboxylic acid
42933-19-7 95.0%
5.0g
$1240.0 2025-03-21
Enamine
EN300-135470-0.05g
4-(methoxycarbonyl)furan-2-carboxylic acid
42933-19-7 95.0%
0.05g
$100.0 2025-03-21
eNovation Chemicals LLC
Y1244543-1g
4-(methoxycarbonyl)furan-2-carboxylic acid
42933-19-7 95%
1g
$700 2024-06-06
TRC
B413530-10mg
4-(methoxycarbonyl)furan-2-carboxylic acid
42933-19-7
10mg
$ 50.00 2022-04-02
TRC
B413530-100mg
4-(methoxycarbonyl)furan-2-carboxylic acid
42933-19-7
100mg
$ 295.00 2022-04-02
Enamine
EN300-135470-1.0g
4-(methoxycarbonyl)furan-2-carboxylic acid
42933-19-7 95.0%
1.0g
$428.0 2025-03-21
Aaron
AR01AC9M-500mg
4-(Methoxycarbonyl)furan-2-carboxylic acid
42933-19-7 95%
500mg
$485.00 2025-02-14
A2B Chem LLC
AV60974-1g
4-(methoxycarbonyl)furan-2-carboxylic acid
42933-19-7 95%
1g
$414.00 2024-04-20

4-(Methoxycarbonyl)furan-2-carboxylic acid 関連文献

4-(Methoxycarbonyl)furan-2-carboxylic acidに関する追加情報

4-(Methoxycarbonyl)furan-2-carboxylic Acid: A Comprehensive Overview

4-(Methoxycarbonyl)furan-2-carboxylic acid (CAS No: 42933-19-7) is a compound of significant interest in the fields of organic chemistry, pharmacology, and materials science. This compound, often referred to as furan-2-carboxylic acid with a methoxycarbonyl substituent, has garnered attention due to its unique structural properties and potential applications in drug design and advanced materials. The molecule consists of a furan ring, a five-membered aromatic heterocycle, substituted with a carboxylic acid group at position 2 and a methoxycarbonyl group at position 4. This combination of functional groups imparts versatile reactivity and makes it a valuable building block in organic synthesis.

The furan ring in 4-(Methoxycarbonyl)furan-2-carboxylic acid is highly electron-deficient due to the electron-withdrawing effects of the carboxylic acid and methoxycarbonyl groups. This electronic property enhances the reactivity of the furan ring, making it susceptible to various nucleophilic and electrophilic attacks. Recent studies have explored the use of this compound as a precursor for synthesizing bioactive molecules, including potential drug candidates for treating diseases such as cancer and inflammation.

One of the most notable applications of 4-(Methoxycarbonyl)furan-2-carboxylic acid is in the development of antitumor agents. Researchers have reported that derivatives of this compound exhibit selective cytotoxicity against various cancer cell lines, suggesting its potential as a lead compound for anticancer drug development. For instance, studies have shown that certain analogs can inhibit key enzymes involved in cell proliferation and apoptosis, thereby inducing cancer cell death while sparing healthy cells.

In addition to its pharmacological applications, 4-(Methoxycarbonyl)furan-2-carboxylic acid has been investigated for its role in polymer synthesis. The carboxylic acid group can undergo polymerization reactions, leading to the formation of polyesters or polyamides with unique mechanical and thermal properties. These materials have potential applications in biodegradable packaging, tissue engineering scaffolds, and high-performance textiles.

Recent advancements in synthetic chemistry have also focused on improving the efficiency of synthesizing 4-(Methoxycarbonyl)furan-2-carboxylic acid. Traditional methods involve multi-step reactions with low yields, but modern approaches leveraging catalytic systems and green chemistry principles have significantly enhanced the synthesis process. For example, researchers have developed a one-pot synthesis using microwave-assisted conditions, which not only reduces reaction time but also minimizes waste generation.

The structural versatility of 4-(Methoxycarbonyl)furan-2-carboxylic acid has also made it a valuable substrate for click chemistry reactions. Click chemistry refers to a set of reactions that are efficient, selective, and operationally simple, making them ideal for constructing complex molecules. By incorporating this compound into click reactions, scientists can rapidly assemble bioactive molecules with intricate architectures.

Furthermore, 4-(Methoxycarbonyl)furan-2-carboxylic acid has been explored as a component in sensor materials for detecting environmental pollutants such as heavy metals and volatile organic compounds (VOCs). The furan ring's reactivity allows for the creation of sensing platforms that exhibit high sensitivity and selectivity towards specific analytes.

In conclusion, 4-(Methoxycarbonyl)furan-2-carboxylic acid (CAS No: 42933-19-7) is a multifaceted compound with diverse applications across various scientific disciplines. Its unique chemical properties make it an invaluable tool in drug discovery, polymer science, and material engineering. As research continues to uncover new synthetic methods and functional applications for this compound, its significance in both academic and industrial settings is expected to grow further.

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